1-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-trimethoxybenzoyl)piperazine: is an organic compound with the molecular formula C14H20N2O4. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trihydroxybenzoyl piperazine.
Reduction: Formation of 1-(3,4,5-trimethoxybenzyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an efflux pump inhibitor, enhancing the efficacy of antibiotics against resistant bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. This mechanism is particularly useful in the treatment of parasitic infections .
Comparison with Similar Compounds
- 1-(2,3,4-Trimethoxybenzyl)piperazine
- 1-(3,4,5-Trimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine
Comparison: 1-(3,4,5-trimethoxybenzoyl)piperazine is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in inhibiting cancer cell proliferation and enhancing antibiotic efficacy against resistant bacteria .
Properties
CAS No. |
964-65-8 |
---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
QYQBLZDLNPLGCY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.